1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, including the formation of the imidazole ring and the introduction of the sulfonyl and sulfanyl groups. The synthetic route typically starts with the preparation of the imidazole core, followed by the addition of the fluorobenzenesulfonyl and methylphenylmethylsulfanyl groups under specific reaction conditions.
Formation of the Imidazole Core: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the imidazole core with a fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.
Addition of the Methylphenylmethylsulfanyl Group: The final step involves the reaction of the intermediate product with a methylphenylmethylsulfanyl reagent under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl or sulfanyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzenesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds, such as enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-fluorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-chlorobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has a chlorine atom instead of a fluorine atom in the benzenesulfonyl group, which may affect its chemical reactivity and biological activity.
1-(4-fluorobenzenesulfonyl)-2-{[(4-ethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has an ethyl group instead of a methyl group in the phenylmethylsulfanyl group, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c1-13-2-4-14(5-3-13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAUJEPAGSCOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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